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Introduction

Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a naturally occurring
neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[1] As a nereistoxin
analogue, it is primarily used to control chewing and sucking insect pests on a variety of crops,
including rice, vegetables, and fruits.[2] Its mode of action involves the blockage of nicotinic
acetylcholine receptors (nAChRS) in the central nervous system of insects, leading to paralysis
and subsequent death.[3] In mammals, Cartap hydrochloride is rapidly metabolized to
nereistoxin.[2] This document provides a comprehensive overview of the toxicological profile of
Cartap hydrochloride in mammalian species, summarizing key findings on its acute, sub-
chronic, and chronic toxicity, as well as its effects on reproduction, development, genetic
material, and the nervous system.

Acute Toxicity

Cartap hydrochloride exhibits moderate acute toxicity in mammals upon oral and dermal
exposure. The clinical signs of acute poisoning include nausea, vomiting, salivation, tremors,
spasms, and dyspnea.[4] In severe cases, respiratory failure and convulsions may occur.

Table 1: Acute Toxicity of Cartap Hydrochloride in Mammals
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Value (mg/kg

Species Route Parameter Reference
bw)

Rat (Male) Oral LD50 345

Rat (Female) Oral LD50 325

Rat Oral LD50 200 - 412

Mouse Oral LD50 165 - 225

Monkey Oral LD50 100 - 200

Rat Dermal LD50 > 1000

Mouse Dermal LD50 > 1000

Rat Inhalation LC50 (6h) > 0.54 mg/L

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of
Cartap hydrochloride. In a 2-year feeding study in rats, a No-Observed-Adverse-Effect-Level
(NOAEL) of 10 mg/kg/day was established, with reductions in body weight observed at higher
doses. Similarly, a 1.5-year study in mice determined a NOAEL of 20 mg/kg bw per day. A two-
year chronic toxicity study in monkeys established a NOAEL of 3.0 mg/kg bw/day.

Table 2: Sub-chronic and Chronic Toxicity of Cartap Hydrochloride in Mammals

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b6595328?utm_src=pdf-body
https://www.benchchem.com/product/b6595328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

NOAEL .
e
Species Duration Route (mgl/kg . o . Reference
Findings
bwi/day)

Reduction in
body weight
at higher
doses (20
and 40
mg/kg/day).
No

Rat 2 years Oral (diet) 10

pathological
alterations at
the NOAEL.

No significant
adverse
Mouse 1.5 years Oral (diet) 20 effects
reported at
the NOAEL.

The lowest

NOAEL
Monkey 2 years Oral 3.0 observed in

chronic

studies.

No significant

changes in
Rat 3 months Oral (diet) 50 urine, blood,

and tissues at

this dose.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In a 2-year feeding
study with rats, there was no evidence of a compound-related increase in tumor incidence. The
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Food Safety Commission of Japan has also concluded that Cartap hydrochloride has no

carcinogenicity.

Table 3: Carcinogenicity of Cartap Hydrochloride in Mammals

Dose
Species Duration Route Levels Findings Reference
Tested
No marked
inter-grou
] Up to 40 ) group )
Rat 2 years Oral (diet) differences in
mg/kg bw/day
tumor
incidence.
No evidence
of
Mouse 1.5 years Oral (diet) Not specified ] o
carcinogenicit
y reported.
Genotoxicity

Cartap hydrochloride has been evaluated for its genotoxic potential in a battery of in vitro and
in vivo assays. The results have consistently been negative, indicating a lack of mutagenic and

clastogenic activity.

Table 4: Genotoxicity of Cartap Hydrochloride
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Assay System Results Reference

Ames Test (S.

typhimurium and E. In vitro Negative
coli)
DNA Repair Assay . .

In vitro Negative

(Bacillus subtilis)

Chromosome
Aberration Test In vivo Negative

(Mouse)

Chromosome

_ In vivo Negative
Aberration Test (Rat)

Dominant Lethal Test ) .
In vivo Negative
(Mouse)

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. In a
two-generation reproduction study in rats, no adverse effects on reproductive parameters were
observed at dietary levels up to 100 ppm. Developmental toxicity studies in mice and rats did
not reveal any teratogenic activity at doses that were not maternally toxic.

Table 5: Reproductive and Developmental Toxicity of Cartap Hydrochloride

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b6595328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6595328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

NOAEL K
e
Species Study Type Route (mglkg . y- Reference
Findings
bwi/day)
100 ppm
) PP No adverse
2-Generation ) (approx. 5
Rat ] Oral (diet) effects on
Reproduction mg/kg )
reproduction.
bw/day)
50 (Maternal No
Development and teratogenic or
Rat o Oral (gavage) ]
al Toxicity Development  fetotoxic
al) effects.
50 (Maternal No
Development and teratogenic or
Mouse o Oral (gavage) ]
al Toxicity Development  fetotoxic
al) effects.
10 (Maternal No
] Development and teratogenic or
Rabbit o Oral (gavage) i
al Toxicity Development  fetotoxic
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Neurotoxicity

The primary mechanism of Cartap hydrochloride's toxicity is through its action on the nervous

system. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors

(nAChRs), blocking cholinergic transmission in the central nervous system. An acute

neurotoxicity study in rats established a NOAEL of 10 mg/kg bw/day.

Table 6: Neurotoxicity of Cartap Hydrochloride
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Neurotoxicity pharmacolog
y data.
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Caption: Mechanism of Cartap hydrochloride neurotoxicity.

Metabolism and Pharmacokinetics

In mammals, Cartap hydrochloride is rapidly absorbed and metabolized. The primary
metabolic pathway involves the conversion of Cartap to nereistoxin. Nereistoxin is then further
metabolized through hydrolysis of the carbonyl carbon and oxidation of the sulfur atom, with
subsequent N-demethylation of thiomethyl derivatives. The metabolites are primarily excreted
in the urine, and there is no significant accumulation in tissues.

Metabolic Pathway of Cartap Hydrochloride
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Caption: Metabolic pathway of Cartap hydrochloride in mammals.

Experimental Protocols

The toxicological evaluation of Cartap hydrochloride has been conducted following
standardized international guidelines, such as those established by the Organisation for
Economic Co-operation and Development (OECD).

90-Day Sub-chronic Oral Toxicity Study in Rodents
(based on OECD 408)

o Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.
Animals are randomized into control and treatment groups, with an equal number of males
and females in each group.

o Dose Administration: The test substance is administered orally, usually via gavage or mixed
in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group
are used.
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o Observations:
o Clinical Signs: Animals are observed daily for any signs of toxicity.
o Body Weight and Food Consumption: Recorded weekly.
o Ophthalmological Examination: Performed before the start of the study and at termination.

o Hematology and Clinical Chemistry: Blood samples are collected at termination for
analysis of a comprehensive range of parameters.

o Urinalysis: Conducted at termination.

» Pathology:
o Gross Necropsy: All animals are subjected to a full gross necropsy.
o Organ Weights: Key organs are weighed.

o Histopathology: A comprehensive set of tissues from all animals in the control and high-
dose groups are examined microscopically. Tissues from lower-dose groups showing
treatment-related changes are also examined.

o Data Analysis: Statistical methods are used to analyze the data and determine a No-
Observed-Adverse-Effect-Level (NOAEL).

Experimental Workflow for a 90-Day Oral Toxicity Study
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Caption: Workflow for a 90-day oral toxicity study.
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Conclusion

Cartap hydrochloride exhibits moderate acute toxicity in mammals. Long-term exposure
studies have established No-Observed-Adverse-Effect-Levels for chronic toxicity,
carcinogenicity, reproductive toxicity, and developmental toxicity. It is not genotoxic. The
primary toxicological concern is its neurotoxicity, which is a result of its antagonistic action on
nicotinic acetylcholine receptors. The rapid metabolism and excretion of Cartap hydrochloride
in mammals limit its potential for bioaccumulation. The comprehensive toxicological data
available provide a basis for risk assessment and the establishment of safe exposure levels for
this insecticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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